molecular formula C16H19N3O3 B11133221 methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate

methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate

Cat. No.: B11133221
M. Wt: 301.34 g/mol
InChI Key: HSODWGRTNZYONY-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate is a compound with a complex structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl acetate), which is formed by replacing the hydrogen atom of the carboxylic acid group with a methyl group (CH₃).

    Pyrazole Ring: The core structure features a pyrazole ring (1,2-diazole), which consists of two nitrogen atoms and three carbon atoms. Pyrazoles exhibit diverse biological activities.

    Isopropyl and Phenyl Substituents: The compound has an isopropyl group (CH(CH₃)₂) and a phenyl group (C₆H₅) attached to the pyrazole ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes can yield methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate. Here’s one possible approach:

    Fischer Indole Synthesis:

Industrial Production:: The industrial production methods may involve modifications of these synthetic routes for scalability and efficiency.

Chemical Reactions Analysis

Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate can undergo various reactions:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution Reactions: The phenyl and isopropyl groups can participate in substitution reactions.

    Reduction: Reduction of the carbonyl group to an alcohol is possible.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Consider its use in organic synthesis or material science.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets.

Comparison with Similar Compounds

Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate can be compared to other pyrazole-containing compounds, emphasizing its unique features.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

methyl 2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]acetate

InChI

InChI=1S/C16H19N3O3/c1-11(2)13-9-14(16(21)17-10-15(20)22-3)19(18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21)

InChI Key

HSODWGRTNZYONY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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